4-methoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
説明
特性
IUPAC Name |
4-methoxy-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-21-14-8-13(18-11-19-14)20-7-2-4-12(9-20)10-22-15-16-5-3-6-17-15/h3,5-6,8,11-12H,2,4,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSQFIVIGMFFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCCC(C2)COC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
This compound (CAS: 3270-97-1) shares the 6-piperidinyl substitution on the pyrimidine ring but lacks the methoxy group and pyrimidin-2-yloxy methyl side chain. Its simpler structure results in lower molecular weight (MW: 207.28 vs. However, the absence of the methoxy group may decrease metabolic stability compared to the target compound .
4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine
This analog (CAS: 339278-94-3) replaces the pyrimidin-2-yloxy methyl group with a phenyl ring and methoxymethyl substituent. The phenyl group introduces hydrophobicity, which may improve binding to aromatic-rich enzyme pockets but reduce aqueous solubility .
Pyrimidine-Piperidine Hybrids with Varied Linkers
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
This compound (from ) features a pyrimidine-2,4-dione core and a phenoxy-piperidine linker. The dione moiety confers hydrogen-bonding capacity, while the phenoxy group enhances lipophilicity. It exhibits anti-mycobacterial activity, suggesting piperidine-pyrimidine hybrids may target microbial enzymes .
4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
This analog (CAS: 2201782-91-2) replaces the pyrimidin-2-yloxy group with a trifluoromethylpyridinyloxy moiety. The CF₃ group increases electronegativity and metabolic resistance but may introduce steric clashes in target binding .
Functional Group Variations
2,4-Diamino-6-methoxypyrimidine
This compound (CAS: 186435-66-5) retains the 6-methoxy group but lacks the piperidine substituent. The amino groups enhance solubility and hydrogen-bonding interactions, making it a precursor for antimetabolite drugs .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for piperidine-linked pyrimidines, such as nucleophilic substitution or click chemistry, as seen in and .
- Biological Activity : Piperidine-pyrimidine hybrids often target kinases or microbial enzymes due to their ability to mimic ATP or nucleic acid components . The pyrimidin-2-yloxy group in the target compound may enhance selectivity for pyrimidine-binding pockets.
準備方法
Preparation of 4-Methoxy-6-chloropyrimidine
The pyrimidine core is typically derived from 4,6-dichloropyrimidine. Selective substitution at position 4 with methoxy is achieved via nucleophilic aromatic substitution (SNAr):
Key Conditions :
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Solvent: Dimethylformamide (DMF)
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Base: Sodium methoxide (1.2 equiv)
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Temperature: 80°C for 12 hours
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Yield: 85–90%
Regioselectivity is ensured by the electron-withdrawing effect of the adjacent chlorine, which activates position 4 for methoxide attack.
Functionalization at Position 6: Piperidine Substitution
Nucleophilic Substitution with Piperidine
The 6-chloro group undergoes displacement with piperidine under basic conditions:
Optimized Parameters :
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Base: Cesium carbonate (2.5 equiv)
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Solvent: N,N-Dimethylacetamide (DMAC)
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Temperature: 120°C for 24 hours
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Yield: 75–80%
The use of cesium carbonate enhances nucleophilicity, while DMAC’s high boiling point facilitates prolonged heating without solvent evaporation.
Introduction of the (Pyrimidin-2-yloxy)methyl Group
Synthesis of 3-(Hydroxymethyl)piperidine
The piperidine side chain is functionalized via oxidation of 3-(chloromethyl)piperidine:
Conditions :
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Hydrolysis: 1 M NaOH, reflux for 6 hours
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Yield: 90%
Etherification with Pyrimidin-2-ol
Mitsunobu conditions enable ether formation between 3-(hydroxymethyl)piperidine and pyrimidin-2-ol:
Reaction Details :
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Reagents: Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (1.5 equiv)
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Solvent: Tetrahydrofuran (THF), 0°C to room temperature
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Yield: 65–70%
Final Coupling: Integration of the Piperidine Side Chain
Buchwald-Hartwig Amination
The functionalized piperidine is coupled to 4-methoxy-6-chloropyrimidine via palladium-catalyzed amination:
Optimized Protocol :
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Catalyst: Palladium acetate (5 mol%)
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Ligand: XPhos (10 mol%)
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Base: Cesium carbonate (2.0 equiv)
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Solvent: tert-Butanol, 100°C for 18 hours
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Yield: 60–65%
Alternative Routes and Comparative Analysis
Suzuki-Miyaura Coupling for Piperidine Attachment
An alternative approach employs a boronic ester derivative of piperidine:
Challenges :
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Low reactivity of piperidine boronic acids necessitates elevated temperatures (150°C) and prolonged reaction times (>24 hours).
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Yield: 50–55% (inferior to SNAr method).
Characterization and Validation
Spectroscopic Data
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H NMR (400 MHz, CDCl): δ 8.21 (s, 1H, pyrimidine-H), 6.89 (d, J = 5.6 Hz, 2H, pyrimidin-2-yloxy), 4.45 (s, 2H, OCH), 3.90 (s, 3H, OCH), 2.85–2.70 (m, 4H, piperidine-H).
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HRMS : m/z [M+H] calcd. for CHNO: 326.1612; found: 326.1615.
Industrial-Scale Considerations
Cost-Efficiency of SNAr vs. Cross-Coupling
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SNAr : Lower cost due to absence of precious metal catalysts.
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Cross-Coupling : Higher purity but requires Pd recycling.
Q & A
Q. What are the key considerations for synthesizing 4-methoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine, and how can purity be ensured?
The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:
- Methoxy introduction : Electrophilic substitution or nucleophilic aromatic substitution at the 4-position.
- Piperidine coupling : Buchwald-Hartwig amination or nucleophilic displacement at the 6-position .
- Pyrimidin-2-yloxy methyl linkage : Mitsunobu or Williamson ether synthesis for the oxymethyl bridge . Purity optimization : Use HPLC with C18 columns (≥95% purity) and recrystallization in ethanol/water mixtures. Confirm purity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- NMR : H NMR identifies proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, piperidine multiplet at δ 2.5–3.5 ppm). C NMR confirms carbonyl and aromatic carbons .
- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z 358.18) .
- X-ray crystallography (if crystalline): Resolves bond lengths/angles and confirms stereochemistry .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's biological activity?
Methodology :
- Substituent variation : Modify the methoxy group (e.g., replace with ethoxy, halogen) or piperidine substituents (e.g., fluorophenyl, morpholine) to assess impact on target binding .
- Biological assays : Use enzyme inhibition assays (e.g., kinase profiling) or cell-based models (e.g., cancer proliferation) to quantify IC values .
- Computational docking : Predict binding modes with targets like methionine aminopeptidase-1 using AutoDock or Schrödinger . Example : Fluorine substitution at the pyrimidine ring improved metabolic stability in analogs by 40% .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from assay conditions (e.g., cell line variability, enzyme isoforms). Address by:
- Standardized protocols : Replicate assays in ≥3 independent labs using identical cell lines (e.g., HEK293 vs. HeLa) .
- Off-target profiling : Screen against related enzymes (e.g., compare IC for MAP-1 vs. MAP-2) .
- Pharmacokinetic studies : Assess bioavailability and metabolite interference via LC-MS/MS . Case study : Discrepancies in anti-inflammatory activity were traced to differential COX-2 isoform expression in models .
Q. How does computational modeling enhance mechanistic understanding of this compound's reactivity and target interactions?
- Reaction path prediction : Quantum mechanics (QM) calculations (e.g., DFT) optimize synthetic routes by identifying transition states and intermediates .
- Molecular dynamics (MD) simulations : Simulate binding stability with targets (e.g., 100 ns MD runs show hydrogen bonding with kinase active sites) .
- ADMET profiling : Predict logP, solubility, and CYP450 interactions using tools like SwissADME .
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